molecular formula C13H9N3O B1290852 N-(2-Cyanophenyl)picolinamide CAS No. 304650-02-0

N-(2-Cyanophenyl)picolinamide

Cat. No.: B1290852
CAS No.: 304650-02-0
M. Wt: 223.23 g/mol
InChI Key: CMOBXBANKIGTSJ-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)picolinamide (NCPN) is a small molecule that has been studied for its potential applications in scientific research. It has been investigated for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Coordination Chemistry and Metal Complexes

  • Ruthenium Complexes : N-(aryl)picolinamide, including derivatives with various substituents, forms complexes with ruthenium. These complexes exhibit unique coordination and show properties like diamagnetism, characteristic NMR signals, and metal-to-ligand charge transfer (MLCT) transitions. Such complexes could have potential applications in catalysis and materials science (Nag, Butcher, & Bhattacharya, 2007).

  • Iridium Complexes : Similarly, N-(aryl)picolinamides react with iridium to form complexes that exhibit N-H and C-H bond activations. These complexes are studied for their potential in organometallic chemistry and catalysis (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).

Medical and Biological Applications

  • Anticancer Activity : Certain picolinamide derivatives, when coordinated with metals like osmium and ruthenium, exhibit contrasting cancer cell cytotoxicity. This suggests their potential use in developing organometallic anticancer drugs (van Rijt et al., 2009).

  • Inhibitory Properties : Picolinamide has been found to be a strong inhibitor of poly (ADP-ribose) synthetase, indicating its potential role in therapeutic applications, particularly in the context of pancreatic islet cells (Yamamoto & Okamoto, 1980).

Chemical Synthesis and Catalysis

  • Organic Carbonate Synthesis : Research shows that 2-picolinamide produced by hydration of 2-cyanopyridine can be used in the synthesis of organic carbonates from CO2 and alcohols, suggesting its use in green chemistry applications (Honda et al., 2014).

  • Synthesis of Isoquinolines : Picolinamide has been used as a traceless directing group for the cobalt-catalyzed synthesis of isoquinolines, a class of compounds with significant pharmaceutical importance (Kuai et al., 2017).

Analytical Chemistry

  • Sensing Applications : The use of picolinamide derivatives in the development of ion-selective optodes for mercury detection has been explored. This application is crucial in environmental monitoring and safety (Kuswandi, Nuriman, Dam, Reinhoudt, & Verboom, 2007).

Mechanism of Action

While the specific mechanism of action for N-(2-Cyanophenyl)picolinamide is not available, a study has shown that picolinamide derivatives can exhibit antifungal properties by targeting the fungal lipid-transfer protein Sec14 .

Safety and Hazards

N-(2-Cyanophenyl)picolinamide is classified under GHS07 for safety. It may cause skin and eye irritation (H302-H319) and should be handled with care. Precautionary measures include avoiding release to the environment and using personal protective equipment .

Properties

IUPAC Name

N-(2-cyanophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOBXBANKIGTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640853
Record name N-(2-Cyanophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304650-02-0
Record name N-(2-Cyanophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-cyanophenyl)pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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